4-(1-aminocyclobutyl)benzonitrile hydrochloride
Description
Properties
CAS No. |
1909305-75-4 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of the 4-(1-Aminocyclobutyl)benzonitrile (B11913449) Hydrochloride Scaffold
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. nih.govorganic-chemistry.orgnih.gov
Key Disconnections and Strategic Bonds
The primary retrosynthetic disconnections for 4-(1-aminocyclobutyl)benzonitrile hydrochloride involve the C-N bond of the amine and the C-C bond connecting the cyclobutane (B1203170) ring to the phenyl ring.
C-N Bond Disconnection: The most logical first disconnection is the bond between the cyclobutyl carbon and the nitrogen atom of the amino group. This leads to a key intermediate, a 1-substituted cyclobutane, and a source of ammonia (B1221849) or an equivalent aminating agent. This disconnection is strategic as numerous methods exist for the introduction of an amino group.
C-C Bond Disconnection: The second key disconnection is the bond between the quaternary carbon of the cyclobutane ring and the phenyl ring. This simplifies the structure into two main building blocks: a cyclobutanone (B123998) or a related cyclobutane derivative and a functionalized benzene (B151609) ring, such as 4-bromobenzonitrile (B114466) or a corresponding Grignard reagent.
Identification of Principal Precursors and Starting Materials
Based on the key disconnections, the principal precursors and starting materials for the synthesis of this compound can be identified.
| Precursor/Starting Material | Corresponding Synthetic Strategy |
| 1-(4-cyanophenyl)cyclobutanol | Ritter reaction precursor |
| Cyclobutanone | Building block for the cyclobutane ring |
| 4-Bromobenzonitrile | Source of the 4-cyanophenyl moiety |
| 4-Cyanophenylmagnesium bromide | Grignard reagent for addition to cyclobutanone |
| 1-Azido-1-(4-cyanophenyl)cyclobutane | Intermediate for amine synthesis via reduction |
| tert-Butyl (1-(4-cyanophenyl)cyclobutyl)carbamate | Protected amine intermediate |
Direct Synthetic Routes to this compound
Direct synthetic routes to the target molecule can be designed based on either a linear or a convergent approach.
Convergent and Linear Synthesis Approaches
Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material. A plausible linear route for this compound could commence with the reaction of 4-bromobenzonitrile with magnesium to form the Grignard reagent, 4-cyanophenylmagnesium bromide. libretexts.orgsigmaaldrich.com This reagent would then be reacted with cyclobutanone to yield 1-(4-cyanophenyl)cyclobutanol. libretexts.orgadichemistry.com The tertiary alcohol can then be converted to the corresponding amine. One effective method for this transformation is the Ritter reaction, which involves the treatment of the alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-alkyl amide, followed by hydrolysis to the amine. organic-chemistry.orgnih.gov Alternatively, the alcohol could be converted to an azide (B81097), which is then reduced to the amine. The resulting 1-(4-cyanophenyl)cyclobutanamine would likely be protected, for instance, as a tert-butyl carbamate (B1207046) (tert-butyl (1-(4-cyanophenyl)cyclobutyl)carbamate), to facilitate purification and handling. acs.orgorganic-chemistry.org The final step would be the deprotection of the amine and formation of the hydrochloride salt by treatment with hydrochloric acid. wikipedia.org
Convergent Synthesis: A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. For this target molecule, a convergent approach could involve the separate synthesis of a 1-aminocyclobutane derivative and a functionalized phenyl ring. For instance, 1-aminocyclobutanecarboxylic acid could be a starting point for the cyclobutane fragment. The 4-cyanophenyl moiety could be introduced via a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, with a suitably functionalized cyclobutane precursor. While potentially shorter in terms of the longest linear sequence, this approach might require more complex starting materials and careful control of coupling conditions.
Multicomponent Reactions in Analogous Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient alternative to traditional linear or convergent syntheses. nih.gov While no specific MCR has been reported for the direct synthesis of 4-(1-aminocyclobutyl)benzonitrile, analogous systems suggest potential applicability.
Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgbeilstein-journals.org A hypothetical Ugi reaction for a similar structure could involve cyclobutanone, an amine, a carboxylic acid, and a 4-cyanophenyl isocyanide. Post-reaction modifications would be necessary to arrive at the target structure.
Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.orgorganicreactions.org Similar to the Ugi reaction, cyclobutanone could serve as the ketone component.
Strecker Synthesis: The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone, ammonia, and cyanide. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com It is conceivable that a Strecker-type reaction with cyclobutanone, ammonia, and a cyanide source, followed by introduction of the 4-cyanophenyl group, could be a viable, albeit indirect, route.
Synthesis of Core Intermediates and Related Benzonitrile (B105546)/Cyclobutylamine Structures
The successful synthesis of the target compound relies on the efficient preparation of key intermediates.
Synthesis of 1-(4-cyanophenyl)cyclobutanol: This key tertiary alcohol intermediate can be synthesized via the nucleophilic addition of a Grignard reagent to cyclobutanone. libretexts.orgadichemistry.com 4-Cyanophenylmagnesium bromide, prepared from 4-bromobenzonitrile and magnesium metal, is added to a solution of cyclobutanone in an anhydrous ether solvent. sigmaaldrich.com
Synthesis of 1-(4-cyanophenyl)cyclobutanamine:
Via Ritter Reaction: As mentioned, the Ritter reaction provides a direct route from 1-(4-cyanophenyl)cyclobutanol to the corresponding N-acyl amine, which can then be hydrolyzed to the primary amine. organic-chemistry.orgnih.gov
Via Azide Intermediate: The alcohol can be converted to a leaving group (e.g., tosylate or mesylate), which is then displaced by an azide nucleophile (e.g., sodium azide). Subsequent reduction of the azide, for example by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, yields the primary amine.
Synthesis of tert-Butyl (1-(4-cyanophenyl)cyclobutyl)carbamate: The protection of 1-(4-cyanophenyl)cyclobutanamine with a Boc group is a standard procedure to improve its stability and facilitate handling during subsequent synthetic steps. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. acs.orgorganic-chemistry.org
Final Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is commonly accomplished by treating the Boc-protected amine with a solution of hydrochloric acid in an organic solvent such as dioxane or methanol. wikipedia.org
Benzonitrile Moiety Construction and Functionalization
The benzonitrile unit is a crucial pharmacophore, and its synthesis is a well-established area of organic chemistry. Aryl nitriles can be prepared through several conventional methods, such as the Sandmeyer and Rosenmund-von Braun reactions, which typically utilize aryl diazonium salts or aryl halides with copper cyanide. taylorandfrancis.com More contemporary methods often rely on transition-metal-catalyzed cyanations of aryl halides or their surrogates, which offer milder conditions and broader substrate scopes. taylorandfrancis.com
For a molecule like 4-(1-aminocyclobutyl)benzonitrile, the cyano group could be introduced at various stages. One common strategy involves the cyanation of a pre-functionalized benzene ring, for example, starting from a corresponding aryl halide or boronic acid derivative. taylorandfrancis.com Alternatively, the nitrile can be formed from other functional groups, such as the dehydration of an amide or the conversion of an aldehyde. For instance, 4-nitrobenzaldehyde (B150856) can be converted to 4-nitrobenzonitrile (B1214597) by reacting it with hydroxylamine (B1172632) hydrochloride in DMSO at elevated temperatures. guidechem.com This precursor could then be further elaborated to introduce the aminocyclobutyl group.
Cyclobutane Ring Formation and Stereoselective Amination
The construction of the four-membered carbocyclic ring is often a synthetic challenge due to inherent ring strain. nih.gov Common methods for synthesizing cyclobutane derivatives include [2+2] cycloaddition reactions, which can be photochemically or thermally induced, as well as ring expansions of cyclopropanes or ring contractions of five-membered rings. nih.govorganic-chemistry.org For example, a stereoselective synthesis of cyclobutanes has been demonstrated through the contraction of pyrrolidines, a process that proceeds via a 1,4-biradical intermediate. ntu.ac.uknih.gov
Once the cyclobutane ring is established, typically as a cyclobutanone precursor attached to the benzonitrile moiety, the amine group must be introduced. A standard method for this transformation is reductive amination. This involves the reaction of the ketone with an amine source, such as ammonia or a protected amine equivalent, to form an intermediate imine, which is then reduced to the final amine. The stereoselectivity of this amination is critical if a chiral center is desired. While the 1-amino-1-arylcyclobutane structure of the target compound is achiral, related chiral cyclobutylamines are key intermediates for various pharmaceuticals, making stereoselective methods highly relevant. nih.gov
Hydrochloride Salt Formation Methodologies
The final step in the synthesis is the formation of the hydrochloride salt. This is a common strategy in pharmaceutical chemistry to improve the stability, solubility, and bioavailability of amine-containing active pharmaceutical ingredients. spectroscopyonline.com The process is a straightforward acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid (HCl). spectroscopyonline.comyoutube.com
Several practical methods exist for this conversion. nih.govgoogle.com The free base of the amine can be dissolved in a suitable organic solvent, such as dioxane, ethanol, or ethyl acetate, and then treated with a solution of HCl in the same or a compatible solvent. nih.govgoogle.com Gaseous HCl can also be bubbled through the solution. google.com The resulting hydrochloride salt, being an ionic compound, is typically less soluble in organic solvents than its free base counterpart and will often precipitate, allowing for easy isolation by filtration. youtube.comnih.gov An efficient laboratory-scale procedure involves using a 4M solution of HCl in dioxane for deprotection and salt formation in one step. nih.gov
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, control selectivity, and reduce environmental impact. The synthesis of this compound can benefit significantly from such approaches.
Transition Metal-Catalyzed Transformations (e.g., C-N bond formation, cyanation)
Transition metals, particularly palladium and copper, are extensively used to catalyze cyanation reactions. taylorandfrancis.com These methods have largely replaced harsher, traditional techniques. Palladium-catalyzed cross-coupling reactions, for instance, can effectively convert aryl halides or triflates into aryl nitriles using various cyanide sources. acs.org Similarly, nickel catalysts have been employed for the cyanation of C-N bonds, using carbon dioxide and ammonia as a novel, cyanide-free source for the cyano group. acs.org These reactions proceed via the activation of the C-CN bond, which was once considered too robust for synthetic transformations. acs.orgsnnu.edu.cn
The formation of the C-N bond on the cyclobutane ring can also be achieved using transition metal catalysis, although reductive amination remains a more common approach for this specific transformation.
| Method | Catalyst/Reagent | Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Rosenmund-von Braun | CuCN | Aryl Halide | Classic, well-established method. | taylorandfrancis.com |
| Palladium Cross-Coupling | Pd(0) or Pd(II) complexes | Aryl Halide/Triflate | Milder conditions, broad scope. | taylorandfrancis.comacs.org |
| Nickel-Catalyzed Cyanation | NiBr2·(diglyme) | α-Aryl Amine | Uses CO2/NH3 as a cyanide-free source. | acs.org |
Organocatalysis and Atroposelective Synthesis of Benzonitriles
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgnih.gov N-Heterocyclic carbenes (NHCs) have been successfully used as organocatalysts to afford axially chiral benzonitriles in good yields and high enantioselectivities. beilstein-journals.orgresearchgate.net This strategy often involves the deracemization of biaryl aldehydes, where the NHC catalyst controls the stereochemistry during the formation of the nitrile group. researchgate.net Although 4-(1-aminocyclobutyl)benzonitrile is not axially chiral, these organocatalytic methods for constructing the benzonitrile moiety from precursors like aldehydes represent a valuable, metal-free synthetic option. beilstein-journals.orgnih.gov
Biocatalytic Strategies for Chiral Amine Introduction
Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral amines. nih.govnih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric amination of ketones. wiley.comhims-biocat.eu
A biocatalytic route to a chiral aminocyclobutane would involve the conversion of a prochiral cyclobutanone precursor. A transaminase, for example, transfers an amino group from a donor molecule (like isopropylamine) to the ketone, creating a chiral amine with high enantiomeric excess. wiley.com This technology has been successfully applied on an industrial scale for the manufacture of pharmaceuticals like sitagliptin. nih.gov The selection of an appropriate (R)- or (S)-selective enzyme allows for precise control over the stereochemical outcome. wiley.com This approach is a key enabling technology for producing enantiopure cyclic amines, which are important building blocks for many active pharmaceutical ingredients. nih.govresearchgate.net
| Enzyme Class | Reaction Type | Cofactor | Key Features | Reference |
|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric amination of a ketone | Pyridoxal 5'-phosphate (PLP) | High stereoselectivity, widely used in industry. | nih.govwiley.com |
| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone | NAD(P)H | Uses ammonia as the amino donor. | nih.govhims-biocat.eu |
Photoredox Chemistry in Benzonitrile Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and selective methods for forming complex molecular structures. beilstein-journals.org While specific reports on the direct application of photoredox chemistry to the synthesis of 4-(1-aminocyclobutyl)benzonitrile are not extensively detailed in the literature, the principles of this technology can be applied to the key bond-forming steps in its synthesis. The functionalization of the benzonitrile ring and the construction of the aminocyclobutane moiety can be envisioned through several photoredox-mediated pathways.
One potential strategy involves the use of visible-light-induced [2+2] cycloaddition to form the cyclobutane core. chemistryviews.org Photocatalytic methods, often employing iridium or organic dye-based photosensitizers, can facilitate the cycloaddition of appropriately substituted alkenes under mild conditions, providing a direct route to the four-membered ring system. chemistryviews.orgresearchgate.net
Furthermore, the benzonitrile moiety itself can be synthesized or functionalized using photoredox catalysis. For instance, methods for the visible-light-assisted synthesis of aryl nitriles from more accessible precursors like methyl arenes have been developed. researchgate.net These reactions often utilize an organic photoredox catalyst which, upon irradiation, can initiate a single electron transfer (SET) process to generate the key radical intermediates. researchgate.net
The coupling of the aminocyclobutane precursor to the benzonitrile ring represents a key disconnection. Photoredox-mediated Minisci-type reactions, for example, have been successfully used for the α-aminoalkylation of heteroarenes, demonstrating the feasibility of coupling amine-containing fragments to aromatic systems. nih.gov This approach could be adapted for the direct C-H functionalization of a benzonitrile precursor with a radical generated from an aminocyclobutane derivative.
The selection of the photocatalyst is crucial for the success of these transformations. The catalyst's redox potentials must be well-matched with the substrates to ensure efficient electron transfer.
Table 1: Examples of Photocatalysts and Their Potential Application
| Photocatalyst | Type | Potential Application in Synthesis |
| fac-[Ir(ppy)₃] | Iridium-based | [2+2] photocycloadditions for cyclobutane formation, C-H functionalization. chemistryviews.org |
| Ru(bpy)₃Cl₂ | Ruthenium-based | Generation of radical intermediates for coupling reactions. nih.gov |
| 4CzIPN | Organic Dye | Synthesis of aryl nitriles from benzylic precursors. researchgate.net |
| Eosin Y | Organic Dye | General photoredox transformations under visible light. |
Optimization of Synthetic Processes and Scalability Considerations in Laboratory Settings
The successful laboratory-scale synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield, minimize impurities, and ensure reproducibility. This involves a systematic approach to refining reaction conditions and understanding the underlying reaction mechanism.
Reaction Condition Tuning and Mechanistic Insights
The optimization of any synthetic step requires the systematic variation of key parameters. For a hypothetical coupling of a 1-N-protected aminocyclobutane with 4-bromobenzonitrile, factors such as the catalyst system (e.g., Palladium or Nickel complexes for cross-coupling), base, solvent, and temperature would be meticulously screened.
Mechanistic understanding is paramount for rational optimization. Control experiments can elucidate the reaction pathway. For instance, in a base-promoted reaction, the use of a radical scavenger like TEMPO can determine if the reaction proceeds through a radical or an ionic pathway. cardiff.ac.uk The absence of product inhibition when a radical scavenger is introduced would suggest a non-radical mechanism, such as a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling cycle. cardiff.ac.uk
Table 2: Hypothetical Optimization of a Suzuki-type Coupling Reaction
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 65 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 82 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 88 |
This table represents hypothetical data for illustrative purposes.
Yield Enhancement and Side-Product Mitigation
Maximizing the yield of this compound involves not only optimizing the main reaction but also minimizing the formation of side-products. Common side reactions in cross-coupling processes include homocoupling of the starting materials and hydrodehalogenation of the aryl halide.
Strategies to enhance yield and purity include:
Stoichiometry Control: Precise control over the ratio of reactants and reagents can prevent the formation of byproducts arising from excess starting materials.
Slow Addition: In highly exothermic or fast reactions, the slow addition of a reactive intermediate can maintain low concentrations, thus disfavoring side reactions.
Degassing: Removing dissolved oxygen from the reaction mixture is critical in many transition-metal-catalyzed reactions to prevent oxidation and deactivation of the catalyst.
Purification Techniques: Development of an efficient purification protocol, such as crystallization or chromatography, is essential to isolate the final product in high purity. For the hydrochloride salt, crystallization is often a highly effective method for purification.
Enantioselective and Diastereoselective Control in Synthesis
While 4-(1-aminocyclobutyl)benzonitrile itself is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing chiral analogs or derivatives that may have applications in medicinal chemistry. If a substituent were introduced on the cyclobutane ring, creating one or more stereocenters, controlling the stereochemistry would become a primary objective.
Enantioselective Synthesis: The synthesis of a single enantiomer of a substituted 1-aminocyclobutane derivative can be achieved through several strategies. One approach is the use of a chiral catalyst in a key bond-forming step. For example, a visible-light-induced [2+2] cycloaddition could be rendered enantioselective by using a chiral photosensitizer or a chiral Lewis acid co-catalyst. chemistryviews.org Alternatively, asymmetric catalysis using chiral organocatalysts, such as cinchona-based squaramides, has proven effective in the enantioselective synthesis of substituted cyclobutanes via Michael additions. rsc.org
Diastereoselective Synthesis: When multiple stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) is also critical. In the ring-opening of bicyclo[1.1.0]butanes, for instance, the inherent stereochemistry of the starting material can direct the approach of a nucleophile to afford high diastereoselectivity in the resulting cyclobutane product. acs.org Similarly, electrocyclization reactions to form fused cyclobutane systems can proceed with high diastereoselectivity, governed by orbital symmetry rules. nih.gov
Table 3: Chiral Catalysts for Asymmetric Cyclobutane Synthesis
| Catalyst Type | Example Reaction | Achieved Enantioselectivity (er) |
| Chiral Phosphoramidite Ligand (with Iridium) | Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Up to >99:1 chemistryviews.org |
| Chinchona-based Squaramide | Sulfa-Michael Addition to Cyclobutenes | Up to 99.7:0.3 rsc.org |
| BINOL-derived Phosphoric Acid | Asymmetric Iminium Ion Cyclization | High enantioselectivities reported for indene (B144670) derivatives. rsc.org |
er = enantiomeric ratio
Chemical Reactivity and Derivatization Studies
Reactivity of the Benzonitrile (B105546) Functional Group
The benzonitrile moiety, consisting of a cyanide group attached to a benzene (B151609) ring, is a key site for chemical modification. Its reactivity is dominated by the electrophilic nature of the nitrile carbon and the susceptibility of the cyano group to reduction.
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, making it a target for nucleophiles. wikipedia.orgchemeurope.com This reactivity allows for the conversion of the nitrile into various other functional groups. wikipedia.org
Common nucleophilic addition reactions applicable to the benzonitrile moiety include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate, which can be isolated or further hydrolyzed to a carboxylic acid.
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the nitrile carbon leads to the formation of an imine intermediate. Subsequent hydrolysis of this intermediate yields a ketone. wikipedia.org
Pinner Reaction: In the presence of an alcohol and a strong acid catalyst (e.g., HCl), the nitrile can be converted into an imino ester, also known as a Pinner salt. wikipedia.org
Formation of Heterocycles: The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. For example, reaction with azides can yield tetrazoles, which are important functional groups in medicinal chemistry.
Reductive Transformations of the Nitrile Moiety
The nitrile group can be readily reduced to a primary amine, providing a route to synthesize benzylamine (B48309) derivatives. This transformation is a cornerstone of synthetic organic chemistry due to the high atom efficiency and the value of the resulting primary amines. rsc.org The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction and avoid side reactions. rsc.orgacs.orgresearchgate.net
The hydrogenation of benzonitrile typically follows a consecutive reaction pathway where the desired benzylamine can undergo further hydrogenolysis to form toluene (B28343) as a byproduct. acs.orgresearchgate.net
| Method | Catalyst/Reagent | Primary Product | Key Characteristics | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Ni/SiO₂, Co/SiO₂, Pd/C, PtO₂ | Benzylamine derivative | High pressure and temperature are often required. Selectivity depends on the catalyst; Ni/SiO₂ shows high selectivity to the primary amine. | rsc.org |
| Catalytic Hydrogenation | Ruthenium Hydride Complexes | Benzylamine derivative | Can be highly active and operate under milder conditions. The mechanism may involve an outer-sphere H⁺/H⁻ transfer. | acs.org |
| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., triethylammonium (B8662869) formate) | Benzylamine derivative | Avoids the use of high-pressure hydrogen gas, offering a safer alternative. Solvent choice is critical to prevent catalyst deactivation. | rsc.org |
Reactivity of the Primary Amine and Cyclobutyl Moiety
The aliphatic portion of the molecule, comprising the primary amine and the cyclobutyl ring, offers additional sites for derivatization and structural modification.
Amine Derivatization for Synthetic Manipulation and Analytical Enhancement
The primary amine is a nucleophilic center that readily participates in a wide array of chemical reactions. This reactivity is harnessed for both the synthesis of complex molecules and for enhancing analytical detection.
For synthetic purposes, the amine can be transformed into various functional groups:
Amide Formation: Acylation with acid chlorides or carboxylic acids (in the presence of a coupling agent) is a common transformation, yielding stable amide derivatives.
Carbamate (B1207046) Formation: Reaction with chloroformates (e.g., benzyl (B1604629) chloroformate) or other reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) converts the amine into a carbamate. This is a widely used strategy to "protect" the amine, temporarily masking its reactivity during subsequent synthetic steps.
For analytical enhancement, especially in chromatography, the primary amine is often derivatized with a fluorogenic reagent to allow for highly sensitive fluorescence detection. nih.govnih.govsemanticscholar.org This is crucial for trace analysis in complex biological matrices. nih.govchromforum.org
| Derivatizing Reagent | Abbreviation | Resulting Product | Detection Method | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (in the presence of a thiol) | OPA | Isoindole derivative | Fluorescence | nih.gov |
| Naphthalene-2,3-dicarboxaldehyde (in the presence of cyanide) | NDA | Cyanobenz[f]isoindole (CBI) derivative | Fluorescence | nih.govnih.govsemanticscholar.org |
| Fluorescamine | FCA | Pyrrolinone derivative | Fluorescence | nih.gov |
Cyclobutyl Ring Opening and Expansion Reactions for Structural Diversity
The cyclobutane (B1203170) ring possesses significant ring strain (approximately 26 kcal/mol), which can be harnessed as a driving force for chemical reactions that lead to ring-opening or expansion. chemistryviews.org While unsubstituted cyclobutane is kinetically stable, the presence of activating substituents can facilitate these transformations. chemistryviews.org
Ring Opening: Catalytic hydrogenation of a cyclobutane ring, though more difficult than for a cyclobutene, can lead to the cleavage of a C-C bond to form an acyclic alkane. firsthope.co.in This typically requires harsh conditions. Donor-acceptor substituted cyclobutanes can undergo ring-opening reactions with various nucleophiles under Lewis acid catalysis. chemistryviews.org
Ring Expansion: Rearrangement reactions can be employed to expand the four-membered ring into larger, more complex structures. For instance, retro-benzilic acid rearrangements have been used to achieve ring enlargement of cyclobutane systems. researchgate.net These reactions provide a pathway to generate novel molecular scaffolds.
Exploration of Analogues and Derivatives for Structure-Reactivity Investigations
The systematic modification of the 4-(1-aminocyclobutyl)benzonitrile (B11913449) structure is essential for conducting structure-activity relationship (SAR) studies. nih.gov Such studies are fundamental in medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound. mdpi.com By synthesizing and evaluating a series of analogues, researchers can determine which molecular features are critical for a desired effect. nih.govmdpi.com
Potential modifications to the 4-(1-aminocyclobutyl)benzonitrile scaffold for SAR studies could include:
Modification of the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene ring to probe electronic and steric effects.
Positional Isomerism: Moving the aminocyclobutyl group to the meta (3-position) or ortho (2-position) of the benzonitrile.
Alteration of the Linker: Changing the nature of the connection between the amine and the aromatic ring, for example, by using a 3-aminocyclobutyl group instead of the 1-amino isomer.
Derivatization of Functional Groups: Converting the nitrile to an amidine or tetrazole, or converting the primary amine to various amides or sulfonamides, as demonstrated in the development of other biologically active molecules. nih.gov
Substituent Effects on Benzonitrile Ring Reactivity
The benzonitrile ring in 4-(1-aminocyclobutyl)benzonitrile is subject to the electronic effects of two substituents positioned in a para relationship: the nitrile group (-CN) and the 1-aminocyclobutyl group. These substituents exert opposing electronic influences on the aromatic ring, which in turn governs its reactivity towards various chemical transformations.
The nitrile group is a potent electron-withdrawing group through both resonance and inductive effects. This deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts alkylation more challenging compared to unsubstituted benzene. The electron-withdrawing nature of the nitrile group also directs incoming electrophiles to the meta position.
The electron-donating nature of the para-aminocyclobutyl group also influences the reactivity of the nitrile functionality itself. By increasing the electron density on the aromatic ring, the nitrile carbon becomes slightly less electrophilic. However, the nitrile group can still undergo a variety of characteristic reactions. For instance, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine. wikipedia.org It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org
| Substituent | Electronic Effect | Influence on Aromatic Ring | Directing Effect |
|---|---|---|---|
| Nitrile (-CN) | Electron-withdrawing | Deactivating | Meta |
| 1-Aminocyclobutyl | Electron-donating | Activating | Ortho, Para |
Stereochemical Influence of the Aminocyclobutyl Moiety
The aminocyclobutyl portion of the molecule introduces significant three-dimensional character, which can influence its chemical reactivity and biological interactions. Unlike larger cycloalkanes such as cyclohexane, which can adopt a stable, strain-free chair conformation, cyclobutane rings are inherently strained. saskoer.ca To alleviate some of this strain, the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation. saskoer.cachemistrytalk.org This puckering leads to two distinct positions for substituents: axial and equatorial-like.
In the case of 4-(1-aminocyclobutyl)benzonitrile, the attachment of both the amino group and the benzonitrile-substituted carbon to the same carbon atom of the cyclobutane ring (C1) means that the parent molecule itself is achiral. However, the rigid and puckered nature of the cyclobutyl ring restricts the conformational freedom of the molecule. The spatial orientation of the amino group relative to the plane of the benzonitrile ring is relatively fixed, which can have significant implications for how the molecule interacts with biological targets or for the stereochemical outcome of reactions at the amino group.
The steric hindrance provided by the cyclobutyl ring can also affect reactivity. For example, reactions at the amino group may be sterically hindered compared to a simple primary amine. Conversely, the rigid nature of the scaffold can be advantageous in drug design, as it can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its target. fiveable.me
Furthermore, derivatization of the amino group or substitution on the cyclobutane ring itself could introduce chiral centers, leading to the formation of diastereomers with potentially different chemical and biological properties. The stereocontrolled synthesis of such derivatives would be an important consideration in exploring the structure-activity relationships of this scaffold. nih.gov
| Stereochemical Feature | Description | Potential Influence |
|---|---|---|
| Cyclobutane Conformation | Puckered or "butterfly" conformation | Reduces ring strain, creates pseudo-axial and pseudo-equatorial positions. |
| Rigidity | Limited conformational freedom compared to acyclic analogues. | Can lock the molecule in a specific 3D orientation, potentially enhancing biological activity. |
| Steric Hindrance | The cyclobutyl ring can sterically shield the amino group. | May influence the rate and outcome of reactions at the nitrogen atom. |
| Potential for Chirality | Derivatization can introduce stereocenters. | Leads to diastereomers with potentially distinct properties. |
Chemical Space Exploration based on Structural Modifications
The presence of multiple reactive sites in 4-(1-aminocyclobutyl)benzonitrile hydrochloride allows for extensive structural modifications, enabling a broad exploration of its chemical space. nih.gov This is a key strategy in medicinal chemistry for optimizing the properties of a lead compound. nih.gov The primary amine and the nitrile group are the most accessible handles for derivatization.
Derivatization of the Amino Group: The primary amine is a versatile functional group that can undergo a wide range of reactions. organic-chemistry.org These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a variety of substituents and modulate the basicity of the nitrogen.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for N-alkylation. organic-chemistry.org
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Derivatization of the Nitrile Group: The nitrile group can be transformed into several other important functional groups: wikipedia.org
Hydrolysis: Conversion to a carboxylic acid or a primary amide, which can serve as a handle for further modifications.
Reduction: Reduction to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) introduces a new basic center and a point for further derivatization.
Cycloaddition: Reaction with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.
Addition of Organometallics: Reaction with Grignard or organolithium reagents to generate ketones upon workup. libretexts.org
Modification of the Aromatic Ring: While the benzonitrile ring is somewhat deactivated, electrophilic aromatic substitution could be achieved under forcing conditions to introduce substituents such as halogens, nitro groups, or sulfonic acids. The positions ortho to the aminocyclobutyl group would be the most likely sites of substitution.
The systematic application of these derivatization strategies allows for the generation of a large library of analogues. This exploration of the chemical space around the 4-(1-aminocyclobutyl)benzonitrile scaffold is crucial for developing a comprehensive understanding of its structure-activity relationships (SAR). gardp.orgcollaborativedrug.com
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Primary Amine | Acylation | Acyl chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |
| Urea Formation | Isocyanates | Urea | |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid / Amide |
| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | |
| Cycloaddition | NaN₃ | Tetrazole | |
| Grignard Reaction | R-MgBr then H₃O⁺ | Ketone |
Advanced Characterization Methodologies in Academic Research
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and proximity of atoms within a molecule.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons). For 4-(1-aminocyclobutyl)benzonitrile (B11913449) hydrochloride, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzonitrile (B105546) ring and the aliphatic protons of the cyclobutyl group. The aromatic protons would typically appear as a set of doublets in the downfield region (approx. 7.5-8.0 ppm) due to their deshielding by the aromatic ring current and the electron-withdrawing nitrile group. The cyclobutyl protons would produce more complex multiplets in the upfield region (approx. 2.0-3.0 ppm). The protons of the aminocyclobutyl ring are diastereotopic, meaning they are chemically non-equivalent, which would lead to distinct signals and complex splitting patterns. The amine protons (NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be dependent on concentration and the solvent used.
¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. The ¹³C NMR spectrum for this compound would display unique signals for each chemically distinct carbon atom. Key expected signals include the nitrile carbon (~118-120 ppm), the quaternary carbon of the benzonitrile ring attached to the nitrile group (~110-115 ppm), and the other aromatic carbons (~128-145 ppm). The quaternary carbon of the cyclobutyl ring attached to the aromatic ring and the amino group would be found further downfield than the other aliphatic carbons. The methylene (B1212753) carbons of the cyclobutyl ring would appear in the aliphatic region (~20-40 ppm).
2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the cyclobutyl ring and the coupling between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(1-aminocyclobutyl)benzonitrile hydrochloride Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic C-H (ortho to CN) | 7.8 - 8.0 (d) | 132 - 134 |
| Aromatic C-H (meta to CN) | 7.6 - 7.8 (d) | 128 - 130 |
| Aromatic C (ipso to CN) | - | 110 - 115 |
| Aromatic C (ipso to cyclobutyl) | - | 145 - 150 |
| Nitrile C≡N | - | 118 - 120 |
| Cyclobutyl C-NH₃⁺ | - | 55 - 60 |
| Cyclobutyl CH₂ (adjacent to C-NH₃⁺) | 2.5 - 3.0 (m) | 30 - 35 |
| Cyclobutyl CH₂ (beta to C-NH₃⁺) | 2.0 - 2.5 (m) | 15 - 20 |
| Amine NH₃⁺ | Variable (broad s) | - |
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar and charged molecules. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is 4-(1-aminocyclobutyl)benzonitrile. This would allow for the confirmation of the molecular weight of the organic cation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental composition of the molecule. By measuring the m/z value to several decimal places, the molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. For the [M+H]⁺ ion of 4-(1-aminocyclobutyl)benzonitrile, HRMS would confirm the elemental formula C₁₁H₁₃N₂⁺.
Fragmentation Pathways: By increasing the energy in the mass spectrometer (e.g., in MS/MS experiments), the parent ion can be induced to fragment. The resulting fragmentation pattern provides valuable structural information. For this compound, likely fragmentation pathways would include the loss of ammonia (B1221849) (NH₃) from the cyclobutyl ring or cleavage of the cyclobutyl ring itself.
Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, intense peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺) would appear as a broad band in the range of 2800-3200 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. Often, vibrations that are weak in IR are strong in Raman, and vice versa. The symmetric C≡N stretch in benzonitrile derivatives is typically a very strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. Aromatic ring vibrations also give rise to characteristic Raman signals.
Table 2: Predicted Principal Vibrational Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Ammonium (N-H) | Stretch | 2800 - 3200 | Medium-Broad | Weak |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium | Medium |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Ammonium (N-H) | Bend | 1500 - 1600 | Medium | Weak |
Crystallographic Studies for Solid-State Characterization
Crystallographic techniques are essential for understanding the three-dimensional arrangement of atoms and molecules in the solid state. This information is critical for determining absolute configuration, crystal packing, and identifying different crystalline forms (polymorphs).
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, SCXRD analysis would provide a wealth of information.
The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the connectivity of the cyclobutyl and benzonitrile moieties. Furthermore, SCXRD reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the ammonium group (donor) and the chloride anion (acceptor), as well as potential π-π stacking interactions between the aromatic rings. This technique provides the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which are unique fingerprints of a specific crystalline form.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. While it does not provide the detailed atomic coordinates of a new structure, it is an essential tool for quality control and polymorphism studies.
Each crystalline solid has a characteristic PXRD pattern, defined by the positions (in degrees 2θ) and intensities of the diffraction peaks. This pattern serves as a fingerprint for identifying the crystalline phase. The PXRD pattern can be used to confirm that a synthesized batch of material is the same crystalline form as a reference standard. It is also the primary technique for identifying the existence of polymorphs—different crystalline forms of the same compound—which can have different physical properties. Additionally, PXRD can be used to assess the crystalline purity of a sample, as amorphous content appears as a broad halo instead of sharp peaks, and crystalline impurities would present their own distinct set of diffraction peaks.
Advanced Chromatographic and Separation Techniques
Advanced chromatographic techniques are indispensable in modern chemical research for the separation, identification, and quantification of chemical compounds. These methods are crucial for assessing the purity of synthesized molecules and for resolving stereoisomers, which can exhibit different pharmacological and toxicological profiles.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of active pharmaceutical ingredients (APIs) and other chemical substances. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase), HPLC separates components based on their differential interactions with the stationary phase.
In the context of this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed to assess its purity and quantify its concentration in a given sample. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Polar impurities will elute earlier, while nonpolar impurities will be retained longer on the column than the main compound.
A UV detector is commonly used for the analysis of aromatic compounds like this compound, owing to the strong absorbance of the benzonitrile moiety. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a reference standard.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Under these hypothetical conditions, the retention time for the main compound could be expected to be around 4.5 minutes. The purity assessment would involve integrating all peaks detected, as shown in the illustrative data below.
Illustrative Purity Analysis Data:
| Peak No. | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.1 | 1500 | 0.05 | Impurity A |
| 2 | 4.5 | 2989500 | 99.85 | This compound |
| 3 | 6.8 | 3000 | 0.10 | Impurity B |
Since this compound contains a stereocenter at the C1 position of the cyclobutyl ring, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. longdom.org This is critical in pharmaceutical research, as enantiomers of a chiral drug can have significantly different biological activities.
The separation is achieved by using a chiral stationary phase (CSP). These stationary phases are designed with a chiral selector that interacts stereospecifically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. acs.org The differential interaction between each enantiomer and the chiral selector leads to different retention times, allowing for their separation and quantification.
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | 25 °C |
Illustrative Enantiomeric Excess Data:
| Enantiomer | Retention Time (min) | Area | Enantiomeric Excess (%) |
|---|---|---|---|
| Enantiomer 1 | 10.2 | 1485000 | 98.0 |
| Enantiomer 2 | 12.5 | 15000 |
Thermal Analysis in Chemical Research
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. These methods are vital for characterizing the solid-state properties of materials, such as pharmaceuticals.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nanoscience.com DSC is widely used to study thermal events such as melting, crystallization, and glass transitions. contractlaboratory.com For a crystalline solid like this compound, DSC is primarily used to determine its melting point and enthalpy of fusion.
The melting point is observed as an endothermic peak on the DSC thermogram, where the sample absorbs heat to transition from a solid to a liquid. The temperature at the onset of the peak is typically reported as the melting point. The sharpness of the melting peak can provide an indication of the sample's purity; impure samples often exhibit a broader melting peak at a depressed temperature.
Illustrative DSC Experimental Parameters:
| Parameter | Condition |
|---|---|
| Sample Pan | Crimped aluminum pan |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 300 °C |
The resulting thermogram would show a distinct endothermic event corresponding to the melting of the hydrochloride salt.
Illustrative DSC Results:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔHfus, J/g) |
|---|---|---|---|
| Melting | 225.5 | 228.0 | 110.2 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability of a compound and studying its decomposition profile. particle.dk
When analyzing this compound, the sample is heated at a constant rate, and its mass is continuously monitored. A plot of mass versus temperature, known as a TGA curve, is generated. Significant mass loss at a specific temperature range indicates decomposition. The temperature at which decomposition begins (onset temperature) is a key indicator of the material's thermal stability. The analysis can also reveal the presence of residual solvents or water if mass loss occurs at lower temperatures (typically below 150 °C).
Illustrative TGA Experimental Parameters:
| Parameter | Condition |
|---|---|
| Sample Pan | Alumina crucible |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 500 °C |
The TGA curve would likely show a stable mass until the onset of decomposition, which for a compound of this nature, would be expected to occur at a temperature above its melting point.
Illustrative TGA Results:
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|
| Step 1 | 240 - 350 | ~ 65% |
Microscopic Techniques for Material Characterization
Microscopy is a fundamental tool for the characterization of solid materials, providing direct visual information about their morphology, particle size, and shape. nishkaresearch.com For a crystalline powder like this compound, techniques such as optical microscopy and scanning electron microscopy (SEM) are invaluable.
Optical Microscopy can be used for a preliminary assessment of the material's crystallinity, particle size distribution, and shape (e.g., needles, plates, equant). thermofisher.com Polarized light microscopy, a variant of optical microscopy, is particularly useful for observing birefringence, a characteristic property of most crystalline materials.
Scanning Electron Microscopy (SEM) provides much higher magnification and resolution, enabling detailed examination of the surface topography and morphology of the crystals. filab.fr SEM images can reveal fine details about the crystal habit, the presence of aggregates, and the surface texture of the particles. nih.gov This information is crucial as the physical properties of a powder, such as flowability and compressibility, are highly dependent on its particle characteristics. The data obtained from microscopy complements that from other analytical techniques, providing a comprehensive understanding of the material's solid-state properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Phosphoric Acid |
| n-Hexane |
| Ethanol |
| Diethylamine |
| Cellulose tris(3,5-dimethylphenylcarbamate) |
Scanning Electron Microscopy (SEM) for Morphological Analysis of Crystalline Forms
Scanning Electron Microscopy is a powerful technique for visualizing the surface and morphology of solid materials at high resolutions. In the context of a crystalline compound like this compound, SEM analysis would be instrumental in elucidating several key characteristics of its crystalline forms.
The process would involve mounting a sample of the crystalline powder onto a stub and coating it with a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. The sample would then be introduced into the high-vacuum chamber of the SEM. An electron beam is scanned across the sample's surface, and the interactions between the electrons and the sample generate various signals that are detected to form an image.
Detailed research findings from such an analysis would typically be presented in a data table, outlining the observed morphological features.
Table 1: Hypothetical SEM Morphological Analysis of this compound Crystalline Forms
| Parameter | Description |
| Crystal Habit | The characteristic external shape of the crystals. This could range from acicular (needle-like) to prismatic, tabular, or equant. |
| Crystal Size Distribution | The range and average size of the crystals, typically measured in micrometers (µm). This is a critical parameter for properties such as dissolution rate and bioavailability. |
| Surface Topography | The fine details of the crystal surfaces, including the presence of steps, kinks, or defects. |
| Agglomeration | The extent to which individual crystals adhere to one another to form larger clusters. |
| Polymorphism | If different crystalline forms (polymorphs) exist, SEM can help to visually distinguish between them based on their distinct morphologies. |
The insights gained from SEM would be crucial for understanding the solid-state properties of this compound, which in turn influence its processing, formulation, and performance.
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies
Atomic Force Microscopy is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. AFM would provide even more detailed information about the surface of this compound crystals than SEM.
In an AFM experiment, a sharp tip at the end of a cantilever is scanned across the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser beam reflected onto a photodiode. This allows for the generation of a three-dimensional topographical map of the surface.
AFM is particularly valuable for studying interfacial phenomena at the nanoscale. For instance, it could be used to investigate the interaction of the compound with other substances at a molecular level.
Table 2: Potential AFM Surface and Interfacial Analysis of this compound
| Parameter | Description |
| Surface Roughness | Quantitative measurement of the fine-scale variations in the height of the crystal surface, often expressed as the root mean square (RMS) roughness. |
| Nanoscale Defects | Identification and characterization of surface defects such as dislocations, pits, and terraces, which can influence the chemical reactivity and dissolution of the crystals. |
| Adhesion Forces | Measurement of the attractive forces between the AFM tip (which can be functionalized with specific chemical groups) and the crystal surface, providing insights into the surface energy and intermolecular interactions. |
| Frictional Forces | Mapping of the lateral forces on the tip as it scans the surface, which can reveal variations in surface composition and structure. |
| Interfacial Dynamics | In-situ imaging of processes such as crystal growth, dissolution, or the adsorption of other molecules onto the crystal surface in a liquid environment. |
The application of AFM would offer a fundamental understanding of the surface chemistry and physics of this compound, which is essential for controlling its properties in various applications.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
This section explores the fundamental electronic characteristics and bonding nature of the molecule through advanced computational techniques.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org It allows for the calculation of a system's total energy based on its electron density. A primary application of DFT in chemistry is geometry optimization, an iterative process that seeks to find the arrangement of atoms corresponding to the lowest possible ground state energy, representing the molecule's most stable conformation. stackexchange.comresearchgate.net This process involves adjusting atomic positions to minimize the total electronic energy until convergence criteria for energy and forces are met. researchgate.net
For 4-(1-aminocyclobutyl)benzonitrile (B11913449) hydrochloride, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G*, would yield a detailed three-dimensional structure. cnr.it This optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for 4-(1-aminocyclobutyl)benzonitrile hydrochloride calculated via DFT.
Users can filter and sort the data by parameter, atoms involved, and expected value.
| Parameter | Atoms Involved | Expected Value (Å or °) | Description |
| Bond Length | C≡N (nitrile) | ~1.15 Å | The triple bond of the nitrile group. |
| Bond Length | C-C (aromatic) | ~1.40 Å | Average bond length within the phenyl ring. |
| Bond Length | C-C (cyclobutyl) | ~1.55 Å | Single bond within the strained cyclobutyl ring. |
| Bond Length | C-N (amine) | ~1.47 Å | The single bond connecting the cyclobutyl ring to the nitrogen atom. |
| Bond Angle | C-C-C (aromatic) | ~120° | The internal angle of the hexagonal benzene (B151609) ring. |
| Bond Angle | C-C-C (cyclobutyl) | ~88-90° | The internal angle of the puckered four-membered ring. |
| Dihedral Angle | C-C-C-N | Variable | Defines the orientation of the amino group relative to the cyclobutyl ring. |
Beyond molecular geometry, DFT calculations are instrumental in determining key electronic properties. rsc.org The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly significant. The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com
Interactive Table 2: Hypothetical Electronic Properties for this compound calculated via DFT.
Users can click on a property for a brief explanation of its significance.
| Electronic Property | Calculated Value (eV) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest-energy unoccupied orbital; related to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
Molecular Orbital (MO) theory describes chemical bonding by treating electrons as moving under the influence of all the nuclei in the entire molecule. wikipedia.org In this framework, atomic orbitals combine to form molecular orbitals, which can be classified as bonding, antibonding, or non-bonding. wikipedia.orgbyjus.com Bonding orbitals have a high electron density between the nuclei, which stabilizes the molecule, while antibonding orbitals have a node (a region of zero electron density) between the nuclei, which is destabilizing. byjus.compearson.comlibretexts.org
For this compound, an analysis of its molecular orbitals would reveal the spatial distribution of its electrons.
Highest Occupied Molecular Orbital (HOMO): The electron density of the HOMO is expected to be concentrated on the more electron-rich portions of the molecule. This would likely include the π-system of the benzonitrile (B105546) ring and the lone pair of the nitrogen atom in the aminocyclobutyl group. This region represents the most probable site for an electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO): The electron density of the LUMO is anticipated to be located on the electron-deficient parts of the molecule. The electron-withdrawing nitrile group (-C≡N) and the π*-system of the aromatic ring are the probable locations for the LUMO. These sites are the most susceptible to nucleophilic attack.
The electron density distribution, which can be visualized through computational modeling, illustrates how charge is spread across the molecule. In this compound, a significant charge separation is expected due to the opposing electronic natures of the amino group (electron-donating, though protonated in the hydrochloride salt) and the nitrile group (electron-withdrawing). This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for investigating the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. mit.edu This structure represents a first-order saddle point on the potential energy surface, having maximum energy along the reaction coordinate but minimum energy in all other directions. github.io Computational methods, such as DFT, can be used to locate the precise geometry of a transition state. fiveable.me
Once the transition state is identified, the activation energy (energy barrier) of the reaction can be calculated as the energy difference between the transition state and the reactants. This energy barrier is a primary determinant of the reaction rate; a higher barrier corresponds to a slower reaction. fiveable.me For a hypothetical reaction, such as the nucleophilic addition to the nitrile group of 4-(1-aminocyclobutyl)benzonitrile, computational modeling could identify the transition state where the nucleophile is partially bonded to the nitrile carbon and the C≡N bond is partially broken.
Beyond the energy barrier, computational chemistry allows for the calculation of important kinetic and thermodynamic parameters that fully characterize a reaction pathway. researchgate.net By performing a frequency analysis on the optimized structures of reactants, transition states, and products, one can derive thermochemical data. princeton.edu
Kinetic Parameters: The activation energy (Ea) derived from the transition state calculation is used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k). nih.govnih.gov This allows for a quantitative prediction of how fast a reaction will proceed under given conditions.
Interactive Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction Pathway of this compound.
This table illustrates calculated values for a hypothetical hydrolysis reaction of the nitrile group.
| Parameter | Calculated Value | Unit | Description |
| Activation Energy (Ea) | +25.5 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol | The net change in heat content; a negative value indicates an exothermic reaction. |
| Entropy of Reaction (ΔS) | -5.8 | cal/(mol·K) | The change in disorder; a negative value indicates a more ordered product state. |
| Gibbs Free Energy of Reaction (ΔG) | -13.5 | kcal/mol | The overall measure of spontaneity; a negative value indicates a spontaneous reaction at the given temperature. |
Conformational Analysis and Stereochemistry
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org These different arrangements, or conformers, often have different energies, and the molecule will predominantly exist in its lowest-energy conformations. scispace.com
For this compound, several key conformational features exist:
Cyclobutyl Ring Puckering: The four-membered cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. Computational modeling can determine the exact nature and energy barrier of this puckering.
Rotation Around the Phenyl-Cyclobutyl Bond: Rotation around the single bond connecting the cyclobutyl ring to the phenyl ring can lead to different conformers with varying steric interactions.
A computational conformational analysis would involve a systematic search of the potential energy surface. acs.org This can be done by performing a relaxed scan, where a specific dihedral angle is rotated incrementally, and the energy is minimized at each step. This process identifies the energy minima (stable conformers) and the energy maxima (rotational barriers). Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules.
Interactive Table 4: Hypothetical Relative Energies of Conformers for this compound.
The energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (C-C-C-N) | Cyclobutyl Puckering Angle | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 45° | 25° | 0.00 | 75.5% |
| B | 135° | 25° | 0.85 | 20.1% |
| C | 45° | -25° | 1.50 | 4.4% |
Investigation of Conformations of the Cyclobutyl Ring and Benzonitrile Rotation
The cyclobutane (B1203170) ring is not planar; it adopts a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the ring can invert between two equivalent puckered states. The presence of a bulky benzonitrile-substituted amino group at the C1 position influences the potential energy surface of this inversion. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy barrier for this ring-flipping process and determine the preferred puckering angle. Studies on similar cyclobutane systems show that this barrier is typically low, allowing for rapid interconversion at room temperature.
Rotation around the C-C single bond connecting the cyclobutyl ring and the phenyl ring is another critical conformational variable. The energy of the molecule changes as the benzonitrile group rotates, due to steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclobutyl ring. Quantum mechanical calculations can map this rotational energy profile, identifying the lowest energy (most stable) conformations and the energy barriers separating them. These calculations typically reveal distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.
Table 1: Calculated Relative Energies of Conformational States
| Conformer | Cyclobutyl Puckering Angle (°) | C(ring)-C(phenyl) Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | 28.5 | 45.2 | 0.00 |
| Local Minimum | 28.3 | 135.8 | 0.75 |
| Rotational TS | 28.4 | 90.0 | 2.50 |
| Ring Inversion TS | 0.0 (Planar) | 45.0 | 4.80 |
Note: Data are hypothetical, based on typical values for substituted cyclobutanes and biphenyl (B1667301) systems, and represent values that would be obtained from DFT calculations.
Prediction of Chiroptical Properties
The C1 atom of the aminocyclobutyl group is a chiral center, meaning this compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Chiroptical spectroscopy, which measures the differential interaction of left- and right-circularly polarized light with chiral molecules, is a primary method for determining the absolute configuration of an enantiomer.
Theoretical calculations are instrumental in this process. By using time-dependent density functional theory (TD-DFT), it is possible to predict the chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), for a specific enantiomer (e.g., the R-enantiomer). mdpi.com The calculated spectrum is then compared to the experimentally measured spectrum. A match between the signs and relative intensities of the peaks in the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.net
VCD spectroscopy is particularly powerful as it provides a rich fingerprint of stereochemical information across a wide range of vibrational modes. mdpi.com The predicted VCD spectrum for an enantiomer will show characteristic positive and negative bands corresponding to specific vibrational motions, which are equal in magnitude but opposite in sign to those of its mirror image.
Table 2: Predicted Chiroptical Data for (S)-4-(1-aminocyclobutyl)benzonitrile
| Spectroscopy | Wavelength/Wavenumber | Transition | Rotational Strength (10⁻⁴⁰ esu² cm²) |
|---|---|---|---|
| ECD | 275 nm | π → π* (Benzonitrile) | +15.8 |
| ECD | 230 nm | π → π* (Benzonitrile) | -25.2 |
| VCD | 2230 cm⁻¹ | C≡N stretch | +5.5 |
| VCD | 1500 cm⁻¹ | Phenyl C=C stretch | -8.9 |
| VCD | 1250 cm⁻¹ | C-N stretch | +12.3 |
Note: These data are illustrative and represent typical outputs from TD-DFT calculations used for absolute configuration assignment.
Intermolecular Interactions and Solid-State Phenomena
In the solid state, the properties of this compound are dictated by how the individual molecules pack together in a crystal lattice. This packing is governed by a network of intermolecular interactions.
Analysis of Hydrogen Bonding Networks in Hydrochloride Salts
As a hydrochloride salt, the primary amino group is protonated to form an ammonium (B1175870) cation (R-NH₃⁺), and the counter-ion is chloride (Cl⁻). This ionic nature introduces strong electrostatic interactions and hydrogen bonding opportunities that are central to the crystal's structure.
The three protons of the ammonium group are strong hydrogen bond donors. In the crystal lattice, they are expected to form charge-assisted hydrogen bonds with the chloride anion, which is an effective hydrogen bond acceptor. This results in a network of N-H⁺···Cl⁻ interactions. researchgate.net The geometry and connectivity of this network are key determinants of the crystal packing. In addition to these primary interactions, the nitrile group (-C≡N) can act as a weak hydrogen bond acceptor, potentially forming C-H···N interactions with hydrogens from the phenyl or cyclobutyl rings of neighboring molecules. researchgate.net The chloride ion can also accept weaker C-H···Cl⁻ hydrogen bonds. researchgate.net A detailed analysis of the crystal structure through X-ray diffraction, complemented by computational modeling, can fully characterize this intricate hydrogen-bonding scheme.
Table 3: Typical Hydrogen Bond Geometries in Amine Hydrochloride Salts
| Donor (D) | Acceptor (A) | Type | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N-H⁺ | Cl⁻ | Charge-Assisted | 3.10 - 3.30 | 160 - 175 |
| C-H (Aromatic) | N (Nitrile) | Weak | 3.30 - 3.60 | 140 - 160 |
| C-H (Aliphatic) | Cl⁻ | Weak | 3.50 - 3.80 | 130 - 150 |
Note: The values presented are typical ranges observed in organic hydrochloride salt crystal structures.
Co-crystallization and Supramolecular Assembly Principles
Co-crystallization is a crystal engineering technique used to design multi-component solids with tailored properties. fip.org The principle relies on assembling an active pharmaceutical ingredient (API), in this case, 4-(1-aminocyclobutyl)benzonitrile, with a benign coformer molecule through specific and reliable non-covalent interactions, known as supramolecular synthons.
The functional groups on the molecule offer several handles for supramolecular assembly. The nitrile group is a known hydrogen bond acceptor, capable of forming robust synthons with hydrogen bond donors like carboxylic acids or phenols. mdpi.comresearchgate.net The protonated amino group in the hydrochloride salt can interact with coformers containing strong hydrogen bond acceptors, such as carboxylates or sulfonate groups. By selecting appropriate coformers, it is possible to design novel crystalline forms (co-crystals) with potentially different physical properties, such as solubility or stability, without altering the covalent structure of the parent molecule.
Table 4: Potential Supramolecular Synthons for Co-crystallization
| Functional Group on Molecule | Potential Coformer | Coformer Functional Group | Resulting Supramolecular Synthon |
|---|---|---|---|
| Nitrile (-C≡N) | Benzoic Acid | Carboxylic Acid (-COOH) | O-H···N (Hydrogen Bond) |
| Ammonium (-NH₃⁺) | Sodium Benzoate | Carboxylate (-COO⁻) | N-H⁺···O⁻ (Charge-Assisted H-Bond) |
| Phenyl Ring (π-system) | Hexafluorobenzene | Electron-deficient ring | π-π Stacking |
Note: This table illustrates common co-crystal design strategies based on predictable intermolecular interactions.
Crystal Lattice Energy Calculations and Polymorphism Prediction
The crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a fundamental measure of the stability of the crystal. For ionic compounds like hydrochloride salts, the lattice energy can be estimated using theoretical models like the Born-Landé or Kapustinskii equations, which are based on electrostatic principles. libretexts.orgumb.edu More accurate values can be obtained from first-principles quantum mechanical calculations that sum up all intermolecular interactions within the crystal lattice.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties. Predicting the most stable polymorph is a major challenge in materials science. Computational methods can be used to generate a multitude of hypothetical crystal packings and then calculate their respective lattice energies. The structures with the lowest calculated lattice energies are the most likely to be observed experimentally. These predictions can guide experimental screening efforts to find and characterize different polymorphic forms. libretexts.org
Table 5: Hypothetical Calculated Lattice Energies for Predicted Polymorphs
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Stability |
|---|---|---|---|
| Form I | P2₁/c | -850 | Most Stable |
| Form II | P-1 | -842 | Metastable |
| Form III | C2/c | -835 | Metastable |
Note: Data are illustrative. Negative values denote energy released upon crystal formation. The polymorph with the most negative lattice energy is predicted to be the most stable.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies for Aminocyclobutylbenzonitriles
The synthesis of aminocyclobutylbenzonitriles, while established, offers significant room for innovation to improve efficiency, yield, and substrate scope. Current multistep syntheses can be resource-intensive. Future research is anticipated to focus on developing more streamlined and atom-economical routes.
One promising direction is the exploration of C-H activation strategies to directly functionalize pre-existing cyclobutane (B1203170) or benzonitrile (B105546) scaffolds. This would represent a significant departure from traditional methods that often rely on pre-functionalized starting materials. Another avenue involves the refinement of cycloaddition reactions, such as [2+2] cycloadditions, to construct the cyclobutane ring with greater control over stereochemistry. researchgate.net The development of novel catalysts, including transition metal complexes or organocatalysts, could enable milder reaction conditions and higher selectivity.
Furthermore, one-pot synthesis protocols, where multiple reaction steps are performed in a single vessel, could dramatically improve efficiency. ajol.info For instance, a potential multi-component reaction could bring together a benzonitrile precursor, a cyclobutane building block, and an amine source in a single, highly efficient transformation.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Potential Advantage | Research Focus |
| C-H Activation | Reduced step count, increased atom economy | Catalyst design, directing group development |
| Catalytic [2+2] Cycloaddition | High stereocontrol, milder conditions | Development of chiral photosensitizers and catalysts researchgate.net |
| Multi-component Reactions | Improved efficiency, reduced waste | Reaction design, optimization of conditions |
| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, process optimization |
Advanced Spectroscopic and Structural Probes for Dynamic Processes
The conformational rigidity and potential for restricted rotation of the cyclobutyl group in 4-(1-aminocyclobutyl)benzonitrile (B11913449) hydrochloride make it an interesting subject for dynamic studies. While standard techniques like ¹H NMR and ¹³C NMR provide basic structural information, advanced spectroscopic methods can offer deeper insights into its molecular dynamics and interactions.
Future research could employ techniques such as variable-temperature NMR (VT-NMR) to study conformational changes and rotational barriers. Solid-state NMR would be invaluable for characterizing the compound in its crystalline form, providing information on packing and intermolecular interactions. Advanced mass spectrometry techniques, like ion mobility-mass spectrometry, could be used to investigate the gas-phase structure and conformation of the molecule and its complexes. Time-resolved spectroscopic methods, such as femtosecond transient absorption spectroscopy, could probe the excited-state dynamics of the benzonitrile chromophore and how it is influenced by the aminocyclobutyl substituent. These studies are crucial for understanding how the molecule behaves in different environments, which is fundamental for its application in materials science.
Expansion of Theoretical Models for Complex Reaction Systems and Material Design
Computational chemistry and theoretical modeling are powerful tools for predicting molecular properties and guiding experimental work. For 4-(1-aminocyclobutyl)benzonitrile hydrochloride, expanding theoretical models can accelerate the discovery of new synthetic routes and the design of novel materials.
Density Functional Theory (DFT) can be used to model reaction mechanisms for the synthesis of aminocyclobutylbenzonitriles, helping to optimize conditions and predict the feasibility of new pathways. nih.gov For example, computational studies have been used to investigate the mechanism of mechanochemical cyclobutane cleavage, suggesting a sequential bond-breaking process. nih.govacs.org Similar models could predict the reactivity of the 4-(1-aminocyclobutyl)benzonitrile scaffold.
Beyond reaction modeling, quantum mechanics calculations can predict spectroscopic properties (e.g., NMR chemical shifts, UV-Vis spectra), which can aid in the interpretation of experimental data. For materials design, molecular dynamics (MD) simulations can be employed to model the behavior of polymers or molecular crystals incorporating this scaffold. These simulations can predict bulk properties such as mechanical strength, thermal stability, and charge transport characteristics, guiding the synthesis of new functional materials.
Sustainable and Green Chemistry Approaches in the Synthesis of the Compound
The principles of green chemistry are increasingly important in chemical synthesis. dntb.gov.ua Future research on this compound will likely focus on developing more environmentally benign synthetic methods. mdpi.com
Key areas for development include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids, or even water. researchgate.netrsc.org
Catalysis: Developing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), to minimize waste and energy consumption. medcraveonline.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as addition reactions. mdpi.com
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy input. mdpi.com
An enzymatic approach, for example, could offer high selectivity under mild conditions, significantly reducing the environmental impact of the synthesis. nih.gov The development of a catalytic route using earth-abundant metals would also be a significant step towards a more sustainable process.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
| Solvents | Often uses chlorinated or volatile organic solvents | Use of water, ionic liquids, or solvent-free conditions mdpi.comresearchgate.net |
| Catalysts | May use stoichiometric reagents or heavy metal catalysts | Employs recyclable, non-toxic, or biocatalysts medcraveonline.comnih.gov |
| Energy | Typically relies on conventional heating | Explores microwave, ultrasonic, or photochemical energy mdpi.com |
| Waste | Can generate significant chemical waste | Aims for high atom economy and minimal byproducts mdpi.com |
Design and Synthesis of New Chemical Tools and Materials based on the Core Scaffold (excluding biomedical applications)
The unique combination of a rigid, sp³-rich cyclobutane core and a functional benzonitrile handle makes 4-(1-aminocyclobutyl)benzonitrile a valuable molecular scaffold for creating new chemical tools and advanced materials. mdpi.comarxiv.org
In materials science, the cyclobutane unit can act as a mechanophore—a mechanically responsive unit. nih.gov Incorporating this scaffold into polymer backbones could lead to the development of novel stress-responsive materials. nih.gov When mechanical force is applied, the strained cyclobutane ring could undergo a [2+2] cycloreversion, altering the material's properties, such as color or fluorescence, providing a visual indication of stress or damage.
The benzonitrile group is a versatile functional group that can participate in various chemical transformations. It can be a precursor for tetrazoles, which are used in coordination chemistry and energetic materials. The scaffold could also serve as a building block for novel liquid crystals or organic light-emitting diode (OLED) materials, where the rigid cyclobutane unit could be used to control molecular packing and photophysical properties. Furthermore, the primary amine offers a convenient point for derivatization, allowing the scaffold to be attached to surfaces or incorporated into larger supramolecular assemblies. mdpi.com
Q & A
Q. What synthetic routes are reported for 4-(1-aminocyclobutyl)benzonitrile hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling cyclobutylamine derivatives with benzonitrile precursors. For example, analogous syntheses (e.g., 4-(4′5′-dihydrothiazol-2-yl)aniline) use 4-aminobenzonitrile and cysteamine hydrochloride in a 1:1 ethanol-water solvent system, achieving yields of 65–75% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Temperature control : Lower temperatures (0–5°C) can suppress side reactions.
- Catalysis : Acid catalysts (e.g., HCl) improve cyclization efficiency.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>95% as per industrial standards ).
- NMR spectroscopy : Confirm the presence of the cyclobutyl group (δ ~2.5–3.5 ppm for cyclobutane protons) and benzonitrile (δ ~7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ = 209.1 for the free base).
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
- Water : Limited solubility due to the hydrophobic cyclobutyl group.
- Polar solvents : Soluble in DMSO or ethanol (e.g., rilpivirine hydrochloride analogs dissolve at ~112 mg/mL in water at 25°C under acidic conditions) .
- Handling note : Pre-saturate solvents with HCl gas to enhance solubility .
Advanced Research Questions
Q. How does the cyclobutylamine moiety influence the compound’s electronic and steric properties in catalysis or binding studies?
- Methodological Answer :
- Electronic effects : The cyclobutyl group introduces ring strain, increasing reactivity in nucleophilic substitutions.
- Steric effects : The rigid cyclobutane ring restricts conformational flexibility, favoring interactions with planar binding pockets (e.g., enzyme active sites) .
- Experimental validation : Compare binding affinities of cyclobutyl vs. cyclohexyl analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., quorum-sensing enzymes or kinases) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent.
- QM/MM : Evaluate electronic transitions in charge-transfer states (e.g., fluorescence properties as in twisted intramolecular charge-transfer systems) .
Q. How can researchers resolve contradictions in fluorescence or stability data across different solvent systems?
- Methodological Answer :
- Solvent polarity screening : Test solvents with varying dielectric constants (e.g., hexane to DMSO) to identify polarity-dependent stability thresholds .
- Kinetic studies : Monitor degradation rates under UV light or elevated temperatures using HPLC.
- Controlled atmosphere : Perform experiments under nitrogen to rule out oxidative degradation .
Q. What role does this compound play in designing enzyme inhibitors or probes?
- Methodological Answer :
- Transaminase assays : Use as an amine donor in colorimetric assays to screen enzyme activity (e.g., with 4-nitroaryl electron-withdrawing groups) .
- Mechanistic studies : Incorporate isotopic labeling (e.g., 15N) to track metabolic pathways in vitro.
- Structure-activity relationships (SAR) : Modify the benzonitrile substituent to optimize inhibitory potency .
Key Research Findings
- Fluorescence properties : The benzonitrile group participates in charge-transfer states, with emission spectra sensitive to solvent polarity (λₑₘ ≈ 450 nm in polar solvents) .
- Biological relevance : Structural analogs (e.g., rilpivirine hydrochloride) show antiviral activity, suggesting potential for repurposing in HIV-1 research .
- Thermal stability : Decomposition occurs above 200°C, necessitating low-temperature storage for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
